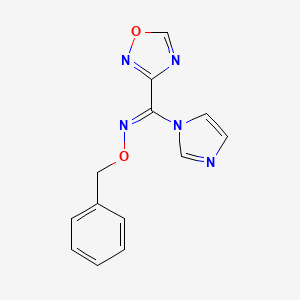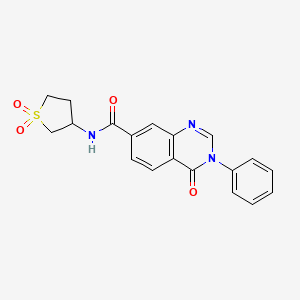
N-(benzyloxy)-1-(1H-imidazol-1-yl)-1-(1,2,4-oxadiazol-3-yl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(benzyloxy)-1-(1H-imidazol-1-yl)-1-(1,2,4-oxadiazol-3-yl)methanimine is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a heterocyclic organic compound that is synthesized through a multistep process.
Mecanismo De Acción
The mechanism of action of N-(benzyloxy)-1-(1H-imidazol-1-yl)-1-(1,2,4-oxadiazol-3-yl)methanimine is not fully understood. However, it is believed that this compound exerts its antibacterial and antifungal activity by inhibiting the synthesis of bacterial and fungal cell walls. Additionally, it is believed that this compound exerts its anticancer activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Additionally, this compound has been shown to induce apoptosis in several cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(benzyloxy)-1-(1H-imidazol-1-yl)-1-(1,2,4-oxadiazol-3-yl)methanimine is its potential as a new antimicrobial and anticancer agent. Additionally, this compound is relatively easy to synthesize, making it a potential candidate for large-scale production. However, one of the limitations of this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(benzyloxy)-1-(1H-imidazol-1-yl)-1-(1,2,4-oxadiazol-3-yl)methanimine. One potential direction is the development of new antimicrobial and anticancer agents based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
This compound is a compound that has significant potential for scientific research. This compound has been shown to exhibit significant antibacterial and antifungal activity, as well as anticancer activity. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields.
Métodos De Síntesis
The synthesis of N-(benzyloxy)-1-(1H-imidazol-1-yl)-1-(1,2,4-oxadiazol-3-yl)methanimine involves a multistep process that starts with the reaction of 1H-imidazole-1-carboxaldehyde with 3-amino-1,2,4-oxadiazole in the presence of acetic acid. This reaction results in the formation of a Schiff base, which is then reduced using sodium borohydride to produce the final compound.
Aplicaciones Científicas De Investigación
N-(benzyloxy)-1-(1H-imidazol-1-yl)-1-(1,2,4-oxadiazol-3-yl)methanimine has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit significant antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents. Additionally, this compound has been shown to have anticancer activity, making it a potential candidate for the development of new cancer therapeutics.
Propiedades
IUPAC Name |
(Z)-1-imidazol-1-yl-1-(1,2,4-oxadiazol-3-yl)-N-phenylmethoxymethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c1-2-4-11(5-3-1)8-19-17-13(12-15-10-20-16-12)18-7-6-14-9-18/h1-7,9-10H,8H2/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHDBBCZLVBCOP-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON=C(C2=NOC=N2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO/N=C(/C2=NOC=N2)\N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B6100008.png)
![N-[4-({[5-(2-furylmethylene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}sulfonyl)phenyl]acetamide](/img/structure/B6100011.png)
![4-hydroxy-3-[2-(2-hydroxy-5-methoxyphenyl)-7-(trifluoromethyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-methyl-2H-pyran-2-one](/img/structure/B6100018.png)
![ethyl 4-{4-[4-(acetyloxy)-3-ethoxybenzylidene]-3,5-dioxo-1-pyrazolidinyl}benzoate](/img/structure/B6100019.png)

![3-{2-[(3-chloro-2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1-ethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B6100038.png)
![4-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-3-phenyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6100045.png)
![3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamide](/img/structure/B6100049.png)
![3-(4-methoxyphenyl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B6100056.png)

![N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6100060.png)
![2-({[3-(ethoxycarbonyl)-4-isobutyl-2-thienyl]amino}carbonyl)benzoic acid](/img/structure/B6100066.png)
![N-{1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl}benzamide](/img/structure/B6100069.png)
![6-amino-2-{[3-(3-chlorophenoxy)propyl]thio}-4-pyrimidinol](/img/structure/B6100078.png)